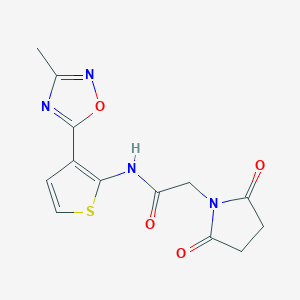
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C13H12N4O4S and its molecular weight is 320.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H16N4O5S, with a molecular weight of approximately 376.39 g/mol. The compound features a unique structure that combines a dioxopyrrolidine moiety with a thiophene and an oxadiazole ring, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O5S |
| Molecular Weight | 376.39 g/mol |
| Purity | Typically >95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The dioxopyrrolidine moiety is known for its role in enzyme inhibition and receptor modulation. The oxadiazole and thiophene components may enhance the compound's affinity for biological macromolecules, potentially leading to various pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds incorporating the oxadiazole ring have demonstrated activity against various pathogens, including Staphylococcus aureus and Candida albicans . While specific data on the target compound's antimicrobial efficacy is limited, its structural similarities suggest potential in this area.
Anticonvulsant Activity
Research has shown that related compounds containing the dioxopyrrolidine structure exhibit anticonvulsant effects in preclinical models. For example, studies utilizing the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models revealed potent activity for certain derivatives with similar scaffolds . This suggests that the target compound may also possess anticonvulsant properties worth investigating.
Case Studies
- Antinociceptive Activity : In a study examining various dioxopyrrolidine derivatives, certain compounds demonstrated significant antinociceptive effects in formalin-induced pain models. This indicates that our target compound may also exhibit pain-relieving properties .
- Bioconjugation Applications : The unique structure of this compound makes it suitable for applications in bioconjugation and photoaffinity labeling, allowing researchers to study protein interactions in detail . Such applications are critical for understanding biochemical pathways and drug-target interactions.
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c1-7-14-12(21-16-7)8-4-5-22-13(8)15-9(18)6-17-10(19)2-3-11(17)20/h4-5H,2-3,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASHMSBBCPPARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














